(Bromomethylidene)cyclopropane
Overview
Description
(Bromomethylidene)cyclopropane is a chemical compound with the CAS Number: 33745-37-8. It has a molecular weight of 132.99 . It is stored at a temperature of 4°C and has a purity of 95%. It is in liquid form .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of this compound is characterized by the Inchi Code: 1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2 . Cyclopropane is a three-membered carbocycle . The strain in the CC bonds of cyclopropane is sometimes referred to as banana bonds .Chemical Reactions Analysis
The (bromomethylidene)chromium(III) species are proposed to react spontaneously with alkenes to give the corresponding bromocyclopropanes .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at a temperature of 4°C .Safety and Hazards
Future Directions
The (bromomethylidene)chromium(III) species are proposed to react spontaneously with alkenes to give the corresponding bromocyclopropanes. This catalytic cyclopropanation was applied to various olefinic substrates, such as allyl ethers, allyl esters, terminal alkenes, and cyclic alkenes . This suggests potential future directions in the application of (Bromomethylidene)cyclopropane in various chemical reactions.
Relevant Papers The ultimate goal in a paper was developed for the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . Another paper discusses the chromium-catalyzed cyclopropanation of alkenes with bromoform .
Mechanism of Action
Target of Action
(Bromomethylidene)cyclopropane is a chemical compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity .
Mode of Action
The compound interacts with its targets through a process known as cyclopropanation . In this process, this compound, under the influence of a chromium catalyst and an organosilicon reductant, transforms into a (bromomethylidene)chromium(III) species . This species then reacts spontaneously with alkenes to form bromocyclopropanes .
Biochemical Pathways
The cyclopropanation process affects the biochemical pathways of alkenes. Cyclopropane, the product of this reaction, is a common structural motif in pharmaceutical and biologically active compounds . The reaction can be grouped into two major pathways according to whether it involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The cyclopropane fragment, which is a product of the compound’s interaction with alkenes, is known to increase the metabolic stability of target structures . This suggests that this compound may have significant effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds it interacts with.
Result of Action
The primary result of the action of this compound is the formation of bromocyclopropanes . These are compounds that contain a three-membered ring of carbon atoms, one of which is also bonded to a bromine atom . Bromocyclopropanes are valuable in various chemical reactions and are used in the synthesis of a wide range of chemical compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The presence of a chromium catalyst and an organosilicon reductant is crucial for the compound’s cyclopropanation activity . Additionally, the type of alkene substrate can also influence the efficacy and stability of the reaction .
Properties
IUPAC Name |
bromomethylidenecyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBRMXHCQFKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541407 | |
Record name | (Bromomethylidene)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33745-37-8 | |
Record name | (Bromomethylene)cyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33745-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Bromomethylidene)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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